
a-MSH, amide Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-melanocyte stimulating hormone, amide Acetate is an endogenous peptide hormone and neuropeptide of the melanocortin family. It is a tridecapeptide with the amino acid sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2. This compound is primarily known for its role in stimulating melanogenesis, the process responsible for pigmentation in hair and skin. Additionally, it plays a role in feeding behavior, energy homeostasis, sexual activity, and protection against ischemia and reperfusion injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amides, including alpha-melanocyte stimulating hormone, amide Acetate, can be achieved through various methods. One common approach is the amide condensation reaction, which involves the use of condensing agents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBop). Another method involves the reaction of acid halides (acyl chlorides, acyl bromides, and acyl fluorides) with ammonia or amines.
Industrial Production Methods
In industrial settings, the production of amides often involves the use of electrosynthesis, which is a greener and more sustainable approach. This method utilizes electrochemical conditions to facilitate the synthesis of amides, making it an attractive option for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Alpha-melanocyte stimulating hormone, amide Acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the specific reaction being carried out, but they often involve controlled temperatures and the use of solvents such as dichloroethane, ether, and toluene.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced derivatives. Substitution reactions can result in a variety of substituted products, depending on the nucleophile used.
Scientific Research Applications
Alpha-melanocyte stimulating hormone, amide Acetate has a wide range of scientific research applications:
Chemistry: It is used in the study of peptide synthesis and the development of new synthetic methodologies.
Biology: It plays a crucial role in understanding melanogenesis and the regulation of pigmentation in organisms.
Medicine: It has potential therapeutic applications in the treatment of conditions such as melanoma, inflammation, and immune-mediated inflammatory diseases
Mechanism of Action
The mechanism of action of alpha-melanocyte stimulating hormone, amide Acetate involves its binding to melanocortin receptors (MC1R, MC3R, MC4R, and MC5R). Upon binding, it activates the Adenylyl Cyclase (AC)/cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway, leading to the expression of melanogenesis enzyme genes. This results in the synthesis of melanin and the regulation of various cellular processes such as DNA damage repair, reduction of free radical production, and cell proliferation .
Comparison with Similar Compounds
Alpha-melanocyte stimulating hormone, amide Acetate can be compared with other similar compounds such as:
Beta-melanocyte stimulating hormone: Another member of the melanocortin family, known for its role in stimulating melanogenesis.
Gamma-melanocyte stimulating hormone: Also part of the melanocortin family, with similar functions in pigmentation regulation.
Adrenocorticotropic Hormone (ACTH): A peptide hormone that shares structural similarities with alpha-melanocyte stimulating hormone and plays a role in the stress response
Alpha-melanocyte stimulating hormone, amide Acetate is unique due to its specific binding affinity to multiple melanocortin receptors and its diverse range of biological activities .
Properties
Molecular Formula |
C79H113N21O21S |
|---|---|
Molecular Weight |
1724.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;acetic acid |
InChI |
InChI=1S/C77H109N21O19S.C2H4O2/c1-42(2)64(65(79)106)97-75(116)61-20-13-30-98(61)76(117)54(18-10-11-28-78)88-62(103)38-85-66(107)57(34-46-36-84-50-17-9-8-16-49(46)50)94-67(108)51(19-12-29-83-77(80)81)89-70(111)55(32-44-14-6-5-7-15-44)92-72(113)58(35-47-37-82-41-86-47)95-68(109)52(25-26-63(104)105)90-69(110)53(27-31-118-4)91-74(115)60(40-100)96-71(112)56(33-45-21-23-48(102)24-22-45)93-73(114)59(39-99)87-43(3)101;1-2(3)4/h5-9,14-17,21-24,36-37,41-42,51-61,64,84,99-100,102H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H2,79,106)(H,82,86)(H,85,107)(H,87,101)(H,88,103)(H,89,111)(H,90,110)(H,91,115)(H,92,113)(H,93,114)(H,94,108)(H,95,109)(H,96,112)(H,97,116)(H,104,105)(H4,80,81,83);1H3,(H,3,4)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-;/m0./s1 |
InChI Key |
SEKBNVLHDPQAQR-VLZMNQITSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


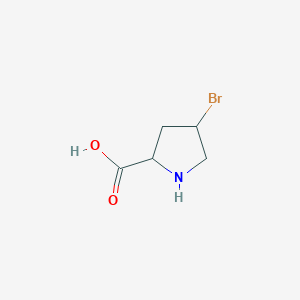

![[(2S,4R,5R)-4-acetyloxy-5-(2-amino-8-oxo-7-prop-2-ynylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14765277.png)
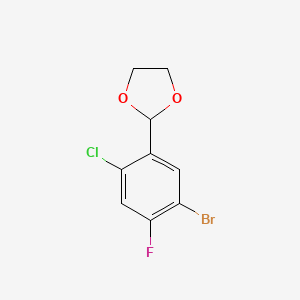
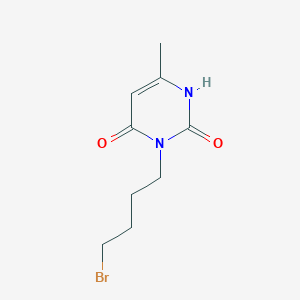
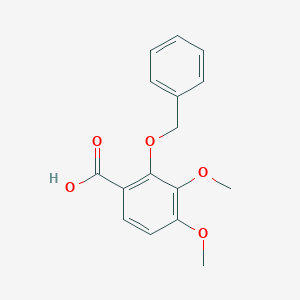
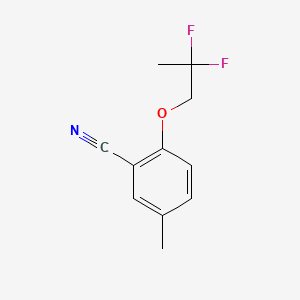
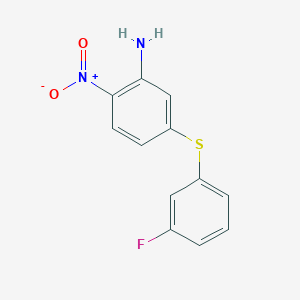

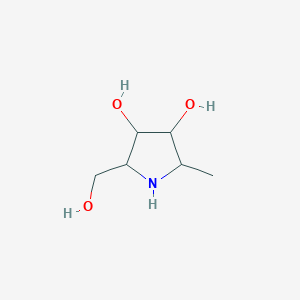
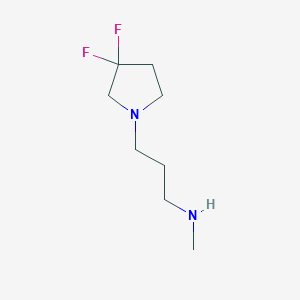
![[(E)-octadec-9-enyl] tetradecanoate](/img/structure/B14765335.png)
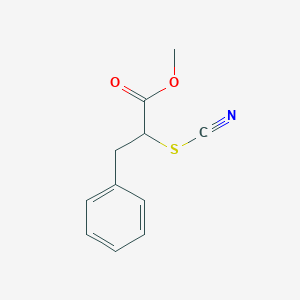
![3,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B14765363.png)
